

Comparative analysis of the fluorescence properties of isoquinoline derivatives

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Compound of Interest

Compound Name: *Isoquinoline-3-carbaldehyde*

Cat. No.: *B112757*

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A Comparative Guide to the Fluorescence Properties of Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fluorescence properties of various isoquinoline derivatives. The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science.^{[1][2]} Its derivatives are of significant interest due to their diverse biological activities and inherent fluorescent properties, making them valuable as molecular probes and imaging agents.^{[3][4][5]} ^[6] This document summarizes key photophysical data from experimental studies to facilitate the selection and development of isoquinoline-based fluorophores.

Comparative Analysis of Photophysical Properties

The fluorescence characteristics of isoquinoline derivatives are highly dependent on their chemical structure, including the nature and position of substituents and the rigidity of the overall molecule.^[3] The data presented below, derived from studies on novel isoquinoline derivatives substituted at the 3-position, illustrates these structure-property relationships.^{[1][3]}

Quantitative Data Summary

The following table summarizes the key photophysical properties of selected isoquinoline derivatives, measured in 0.1 M H₂SO₄ or chloroform, to provide a basis for comparison.

Compound ID	Derivative Name	$\lambda_{\text{max abs}}$ (nm)	$\lambda_{\text{max em}}$ (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Stokes Shift ($\Delta\nu$, cm^{-1})	Quantum Yield (Φ_{fl})
3a	1-(isoquinolin-3-yl)azetidin-2-one	277	363	4256	7724	0.963
3b	1-(isoquinolin-3-yl)pyrrolidin-2-one	277	368	4220	8089	0.814
3c	1-(isoquinolin-3-yl)-3-methylpyrrolidin-2-one	277	368	4440	8089	0.795
3d	1-(isoquinolin-3-yl)piperidin-2-one	277	374	4509	8562	0.658
3e	1-(isoquinolin-3-yl)imidazolidin-2-one	277	377	5083	8783	0.778
3f	1-(isoquinolin-3-yl)-1H-benzimidaz	328	391	2032	5110	0.106

	ol-2(3H)-one					
5	1-(isoquinolin-3-yl)-3-methylimidazolidin-2-one	380	448	Not Determined	4543	0.479
7c	1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one	350	-	Not Determined	-	No Emission
8	n-butyl 3-(isoquinolin-3-ylamino)propanoate	406	494	Not Determined	4496	0.223
9	3-(isoquinolin-3-ylamino)-1-(pyrrolidin-1-yl)propan-1-one	406	495	Not Determined	4539	0.053

Data sourced from Balewski et al., Molecules 2019, 24(22), 4070.[3] Compounds 3a-e, 5, 8, and 9 were measured in 0.1 M H₂SO₄. Compound 3f and 7c were measured in chloroform.

Key Observations:

- **Structural Rigidity:** A significant finding is the exceptionally high fluorescence quantum yield ($\Phi_{fl} = 0.963$) of compound 3a, which features a four-membered β -lactam ring.[3] This is

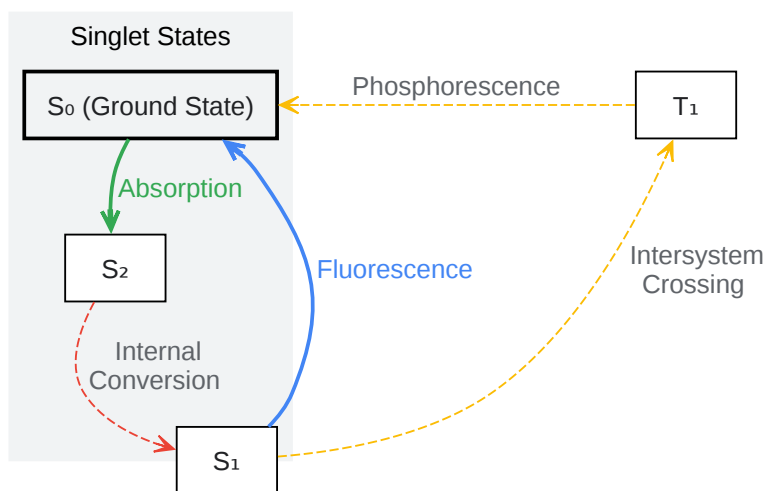
attributed to the greater structural rigidity conferred by the strained ring, which restricts rotation and minimizes non-radiative decay pathways.[3]

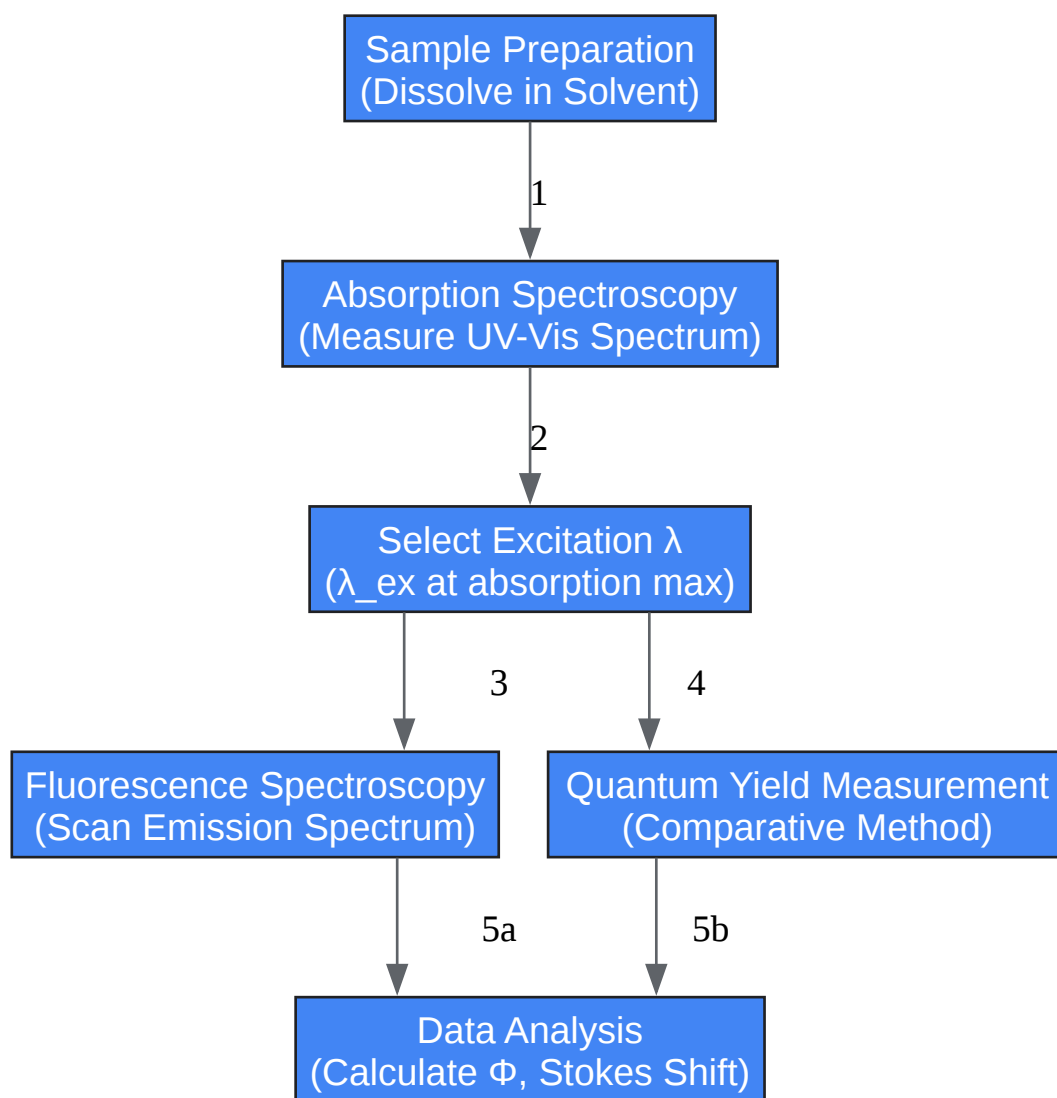
- **Effect of Ring Size:** As the size of the lactam ring coupled to the isoquinoline increases from four members (3a) to six members (3d), the fluorescence intensity and quantum yield progressively decrease, highlighting the impact of molecular flexibility.[3]
- **Influence of Substituents:** The presence of a strong electron-withdrawing nitro (NO₂) group in compound 7c results in complete fluorescence quenching.[3] In contrast, compounds 8 and 9 exhibit long emission wavelengths (494-495 nm) but suffer from low quantum yields.[3]
- **Methylation Effect:** N-methylation of the imidazolidin-2-one ring (compound 5 vs. 3e) leads to a lower quantum yield (0.479 vs. 0.778) and a red-shift in both absorption and emission maxima.[3]

Visualized Concepts and Workflows

The Jablonski Diagram for Fluorescence

The following diagram illustrates the electronic and vibrational transitions that govern the process of fluorescence. This model is fundamental to understanding the photophysical properties detailed in this guide.





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